(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride
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Overview
Description
(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride is a compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to obtain the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity and biological activity.
Indole derivatives: These compounds also possess aromatic heterocyclic structures and are known for their diverse biological activities.
Uniqueness
(S)-tert-Butyl2-amino-3-(1,3-dioxoisoindolin-2-yl)propanoatehydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical properties and biological activity .
Properties
Molecular Formula |
C15H19ClN2O4 |
---|---|
Molecular Weight |
326.77 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C15H18N2O4.ClH/c1-15(2,3)21-14(20)11(16)8-17-12(18)9-6-4-5-7-10(9)13(17)19;/h4-7,11H,8,16H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
XUPJSQIDHWYQER-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CN1C(=O)C2=CC=CC=C2C1=O)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)N.Cl |
Origin of Product |
United States |
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